(R)-2-(Piperidin-2-yl)pyridine
Description
Properties
IUPAC Name |
2-[(2R)-piperidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQQPIHUMSJSS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Aromatization with Palladium Catalysts
A widely adopted method involves the reductive aromatization of pyridinium salts derived from nicotinic acid esters. As detailed in patent CN104860870A, methyl isonicotinate reacts with benzyl bromide to form a pyridinium salt, which undergoes sodium borohydride-mediated aromatic ring destruction followed by hydrogenation using 10% Pd/C in aqueous methanol at ambient conditions. This three-step process yields (R)-2-(Piperidin-2-yl)pyridine with a 60% overall yield and 99% purity. Key advantages include:
Table 1: Optimized Conditions for Pd/C-Mediated Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% Pd/C |
| Solvent | MeOH:H₂O (4:1) |
| Temperature | 25°C |
| Pressure | 1 atm H₂ |
| Reaction time | 12–16 hours |
| Yield | 85–90% (per step) |
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-(Piperidin-2-yl)pyridine is resolved using (R)-mandelic acid in ethanol. The (R)-enantiomer preferentially crystallizes, achieving 98% enantiomeric excess (ee) after two recrystallizations. This method, though reliable, suffers from a 40–50% loss of the undesired (S)-enantiomer, necessitating recycling protocols.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer in a toluene-water biphasic system, leaving the (R)-isomer unreacted. Key metrics include:
-
Reaction rate : 0.8 mmol/g enzyme/hour.
-
ee of product : >99% after 24 hours.
-
Scale-up limitations : Enzyme cost restricts industrial adoption.
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Approach
The Evans auxiliary directs stereochemistry during piperidine ring formation. (R)-4-Benzyl-2-oxazolidinone is coupled to a pyridine-propanal derivative, followed by cyclization and auxiliary removal. This method achieves 92% ee but requires six steps, reducing overall yield to 35%.
Noyori Transfer Hydrogenation
A ketone precursor undergoes asymmetric reduction using Noyori’s (R,R)-TsDPEN-Ru catalyst. Isopropanol serves as both solvent and hydrogen donor, yielding this compound with 94% ee and 78% isolated yield.
Table 2: Comparative Analysis of Asymmetric Methods
| Method | ee (%) | Steps | Overall Yield | Cost Index |
|---|---|---|---|---|
| Evans Auxiliary | 92 | 6 | 35% | High |
| Noyori Hydrogenation | 94 | 3 | 78% | Moderate |
| Enzymatic Resolution | 99 | 2 | 45% | Low |
Continuous Flow Synthesis for Industrial Production
Microreactor Technology
A continuous flow system (Corning AFR®) enhances the hydrogenation step’s efficiency:
In-line Purification
Integrated simulated moving bed (SMB) chromatography separates enantiomers directly from the reaction stream, achieving 99.5% purity without intermediate isolation.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
a. Pain Management
Recent studies have highlighted the potential of (R)-2-(Piperidin-2-yl)pyridine derivatives as dual ligands for histamine H3 and sigma-1 receptors, which are crucial in pain modulation. Compounds derived from this structure have shown promising analgesic activity in both nociceptive and neuropathic pain models. Notably, one derivative demonstrated a broad spectrum of analgesic effects, suggesting that it could enhance opioid analgesia and ameliorate neuropathic pain conditions .
b. Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit anti-proliferative properties against various cancer cell lines. In a study focusing on novel piperidine-based compounds, several showed significant inhibition of cell growth in vitro, indicating their potential as anticancer agents .
c. Nicotinic Acetylcholine Receptor Modulation
This compound has also been identified as a nicotinic acetylcholine receptor agonist. This property suggests its potential utility in treating neurological disorders where cholinergic signaling is disrupted . The ability to modulate these receptors can be beneficial for conditions such as Alzheimer's disease.
Synthetic Applications
a. Chiral Building Block
This compound serves as a chiral building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chirality is often crucial for biological activity . The compound's synthesis has been optimized using various catalytic methods, enhancing its availability for further research and application.
b. Synthesis of Piperidine Derivatives
The compound is integral to the synthesis of various piperidine derivatives through methods such as reductive amination and cyclization reactions. These synthetic routes have been refined to improve yields and selectivity, making this compound a valuable precursor in developing new pharmacologically active compounds .
Case Studies
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: (R)-2-(Piperidin-2-yl)pyridine vs. Anabasine
Anabasine (3-(piperidin-2-yl)pyridine) is a positional isomer where the pyridine ring is attached to the piperidine at the 3-position instead of the 2-position. This structural difference alters its binding affinity and biological activity. For example:
- Stereochemistry : (-)-Anabasine [(2S)-3-(piperidin-2-yl)pyridine] exhibits distinct optical activity ([α]D = −61.22 in EtOH) compared to the (R)-configured 2-isomer .
- Biological Role : Anabasine acts as a nicotinic acetylcholine receptor agonist, whereas this compound is studied for its KRASG12D modulation .
Ring Size Variation: Piperidine vs. Pyrrolidine Derivatives
(R)-2-(Pyrrolidin-2-yl)pyridine replaces the six-membered piperidine ring with a five-membered pyrrolidine. Key differences include:
- Molecular Weight : The pyrrolidine analog has a lower molecular weight (148.2 g/mol, CAS: 130464-05-0) compared to the piperidine derivative .
Substituted Derivatives: 2-Phenyl-2-(Piperidin-2-yl)acetamide
This compound introduces a phenyl and acetamide group to the piperidine-pyridine scaffold. Structural modifications result in:
- Enhanced Bioactivity : The acetamide group may improve solubility and target specificity, as seen in its role as a methylphenidate intermediate .
- Molecular Weight : Higher molecular weight (232.3 g/mol) due to additional substituents .
Stereoisomers: (R)- vs. (S)-Enantiomers
The stereochemistry of the piperidine moiety significantly impacts biological activity:
- (R)-Enantiomer : Stabilizes KRASG12D in a low-energy conformation, making it a promising drug candidate .
- (S)-Enantiomer: Limited data, but racemic mixtures (e.g., (±)-Anabasine) generally show reduced efficacy compared to enantiopure forms .
Physicochemical Properties Comparison
| Property | This compound | Anabasine | 2-(Pyrrolidin-2-yl)pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 162.23 (base) / 235.15 (HCl) | 174.24 (free base) | 148.2 |
| CAS Number | 2771315-93-4 (HCl salt) | 15251-47-5 | 130464-05-0 |
| LogP (Predicted) | 1.8 | 1.5 | 1.2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Key Applications | KRAS inhibition | Nicotinic agonist | Antimicrobial research |
Biological Activity
(R)-2-(Piperidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring attached to a pyridine moiety. Its molecular formula is CHN, and it has a molecular weight of 178.24 g/mol. The synthesis of this compound often involves the reaction of piperidine derivatives with pyridine precursors through various methodologies, including palladium-catalyzed reactions and hydrogenation processes .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays against breast cancer cell lines MDA-MB-231 and MCF-7 revealed that derivatives of this compound can inhibit cell proliferation effectively. One study reported an IC value of 6.25 μM for a related compound, indicating promising activity against these cancer types .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. It acts as a modulator of neurotransmitter systems, particularly in the context of dopaminergic signaling. Some derivatives have shown potential as treatments for neurological disorders such as schizophrenia and Parkinson's disease due to their ability to interact with dopamine receptors .
The biological activity of this compound is largely attributed to its ability to bind to various receptors, including G-protein coupled receptors (GPCRs). The compound's binding affinity and selectivity can influence downstream signaling pathways, which are crucial for mediating its pharmacological effects. For example, it has been noted that the compound can stabilize certain receptor conformations, enhancing or inhibiting receptor activity depending on the context .
Data Summary
| Biological Activity | Target | IC / EC | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 6.25 μM | |
| Dopamine receptor modulation | D2 receptor | Not specified | |
| Metabolic stability | Human liver microsomes | CL int 70 μL/min/mg |
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound derivatives against breast cancer cell lines, highlighting the structure-activity relationship that informs future drug design.
- Neuropharmacology : Research focused on the modulation of dopamine receptors by this compound analogs suggested potential applications in treating neurodegenerative diseases.
- Pharmacokinetics : Studies assessing the metabolic stability of this compound indicated favorable profiles in human liver microsomes, suggesting good bioavailability for therapeutic use .
Q & A
Q. What are the common synthetic routes for preparing (R)-2-(Piperidin-2-yl)pyridine?
The synthesis typically involves reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide). After nucleophilic substitution, the product is treated with hydrochloric acid to form the dihydrochloride salt. Reaction optimization focuses on temperature control (60–80°C) and solvent selection to enhance yield and purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry and proton environments, with piperidine protons appearing at δ 1.50–3.20 ppm and pyridine protons at δ 7.20–8.50 ppm.
- FT-IR : Peaks at ~1640 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H stretching for hydrochloride salts) are diagnostic.
- X-ray crystallography : Resolves absolute configuration and bond angles, often using SHELX programs for refinement .
Q. What are the primary biological applications of this compound derivatives?
The compound serves as a scaffold for enzyme inhibitors (e.g., kinase or protease inhibitors) and receptor ligands (e.g., GPCR-targeted agents). Its piperidine-pyridine structure enables hydrogen bonding and π-π stacking interactions, critical for binding affinity .
Q. What safety precautions are recommended when handling this compound?
Standard protocols for amines and hydrochlorides apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers under inert gas to minimize hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol gradients.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to bias the piperidine ring formation toward the (R)-enantiomer.
- Circular dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with computational predictions .
Q. What computational strategies model the reactivity of this compound in ligand-receptor interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock/Vina) : Simulate binding poses with target proteins (e.g., dopamine receptors) using crystallographic data from related compounds.
- Molecular Dynamics (MD) : Assess conformational stability of ligand-receptor complexes under physiological conditions .
Q. How can contradictions in crystallographic data for this compound be resolved?
- SHELX refinement : Use iterative least-squares algorithms (SHELXL) to adjust thermal parameters and occupancy factors.
- Cross-validation : Compare X-ray data with neutron diffraction or high-resolution NMR to validate hydrogen atom positions.
- Twinned crystal analysis : Apply SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., oxidation).
- In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress.
- Crystallization engineering : Seed the reaction mixture with pure (R)-enantiomer crystals to suppress racemization .
Q. How does stereochemistry at the piperidine ring influence ligand-receptor binding?
The (R)-configuration positions the pyridine ring for optimal π-stacking with aromatic residues (e.g., Phe in kinase active sites). In contrast, the (S)-enantiomer may sterically clash with hydrophobic pockets. Comparative studies using isothermal titration calorimetry (ITC) show a 5–10× difference in binding affinity between enantiomers .
Q. How can tautomerism or isomerization of this compound be analyzed under varying pH conditions?
- Dynamic NMR : Track proton exchange rates between tautomers (e.g., enamine vs. imine forms) at different pH levels.
- pH-dependent UV-Vis : Identify isosbestic points to quantify equilibrium constants.
- Theoretical pKa calculations : Use software like MarvinSuite to predict protonation states and tautomeric preferences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
